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Compound of Interest

Compound Name:
5-Chloro-2-methoxy-1,6-

naphthyridine

Cat. No.: B13130112

Get Quote

Executive Summary
The 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry,

offering a distinct electronic profile compared to its quinoline and isoquinoline congeners.

Characterized by two fused pyridine rings with nitrogen atoms at the 1- and 6-positions, this

heterocycle is increasingly utilized in kinase inhibitors (e.g., c-Met, p38 MAP kinase) and anti-

infectives.

This guide moves beyond textbook definitions to provide a field-tested analysis of 1,6-

naphthyridine chemistry. It focuses on overcoming the scaffold's inherent electron-deficiency,

navigating regioselectivity challenges in nucleophilic aromatic substitution (

), and deploying modern cross-coupling protocols.

Part 1: Structural & Electronic Profile
Numbering and Topology
The IUPAC numbering system for 1,6-naphthyridine is critical for discussing regioselectivity.

The fusion bond is between C4a and C8a.
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Ring A (N1-containing): Analogous to quinoline.

Ring B (N6-containing): Analogous to isoquinoline.

Electronic Distribution & Basicity
Unlike naphthalene, 1,6-naphthyridine is significantly electron-deficient due to the inductive (

) and mesomeric (

) effects of the two nitrogen atoms.

Basicity (pKa): The molecule is a weak base (

).

N6 vs. N1: The N6 nitrogen is generally more basic and nucleophilic than N1. N1 is

sterically encumbered by the peri-hydrogen at C8, whereas N6 is relatively exposed.

Consequently, alkylation and protonation typically occur preferentially at N6.

Dipole Moment: The vectors of the two nitrogen lone pairs do not cancel, resulting in a

significant dipole moment that influences solubility and binding affinity in protein pockets.

Figure 1: 1,6-Naphthyridine Numbering & Reactivity Hotspots
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Part 2: Synthetic Strategies
Constructing the 1,6-naphthyridine core requires navigating the poor reactivity of pyridine

precursors. Strategies fall into two categories: Annulation (building the second ring) and

Functionalization (modifying the core).

Classical Approach: The Modified Skraup Reaction
The traditional Skraup synthesis (reacting an aniline with glycerol) is often low-yielding for

naphthyridines due to the deactivating nature of the pyridine ring.

Substrate: 4-aminopyridine.

Modification: Use of sulfo-mix (nitrobenzenesulfonic acid) as a milder oxidizing agent

compared to nitrobenzene/

improves yields.

Limitation: Harsh conditions (

, conc.

) are incompatible with sensitive functional groups.

Modern Approach: The Ditriflate Platform
A superior method for generating highly functionalized derivatives was recently optimized (J.

Org. Chem. 2024).[1] This route allows for orthogonal functionalization at C5 and C7.

Workflow:

Nitrile Hydration/Cyclization: Converts a cyanopyridine precursor into a 1,6-naphthyridine-

5,7-dione.[2]

Ditriflation: Activation of the dione with

to form the 5,7-bis(triflate).

Regioselective Displacement: The C5-triflate is significantly more electrophilic than the C7-

triflate, allowing sequential
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or cross-coupling reactions.

Figure 2: Modern De Novo Synthesis via Ditriflate Platform
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Part 3: Reactivity & Functionalization[3][4]
Nucleophilic Aromatic Substitution ( )
The electron-deficient nature of the scaffold makes it an excellent candidate for

, provided a leaving group (LG) is present.

Regioselectivity Hierarchy: C5 > C7 > C2.

C5 Position: Most reactive due to para-conjugation with N1 and ortho-conjugation with N6

(though N6 is in a separate ring, the electronic pull is significant).

C7 Position: Activated by N6 (ortho) but less reactive than C5 in bis-activated systems.

Protocol Insight: When using 5,7-dichloro-1,6-naphthyridine, a nucleophile (e.g., morpholine)

at 0°C will selectively attack C5. Warming to room temperature or heating is required to

displace the C7 chloride.

Electrophilic Substitution ( )
Direct nitration or halogenation is extremely difficult and generally fails or gives poor yields.

Workaround: Conversion to the N-oxide (usually at N6 or N1,6-dioxide) activates the ring for

electrophilic attack (e.g., nitration at C5/C8), followed by reduction (e.g., Fe/AcOH or

).

Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura: Works well on chloro- or triflyloxy- derivatives. Boronic acids couple

efficiently at C5 and C7.

Buchwald-Hartwig: Amination is viable but requires specific ligand sets (e.g., Xantphos,

BrettPhos) to prevent catalyst poisoning by the naphthyridine nitrogens.

Part 4: Detailed Experimental Protocol
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Protocol: Synthesis of 5-Morpholino-7-triflyl-1,6-
naphthyridine
Adapted from Shimkin et al., J. Org.[3] Chem. 2024.[1][4]

Objective: Selective functionalization of the C5 position in a bis-electrophile system.

Materials:

1,6-Naphthyridine-5,7-diyl bis(trifluoromethanesulfonate) (1.0 equiv)

Morpholine (1.05 equiv)

DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

DCM (Dichloromethane), anhydrous

Step-by-Step Procedure:

Preparation: In a flame-dried round-bottom flask under

, dissolve the bis(triflate) (500 mg, 1.0 mmol) in anhydrous DCM (10 mL). Cool the solution
to -78°C.

Expert Note: Temperature control is critical. At 0°C or RT, you risk double substitution or a

mixture of regioisomers.

Addition: Mix morpholine (1.05 mmol) and DIPEA (1.2 mmol) in DCM (2 mL). Add this

solution dropwise to the reaction flask over 10 minutes.

Reaction: Stir at -78°C for 1 hour. Monitor by TLC (or LCMS). The starting material (bis-

triflate) should disappear, converting to the mono-substituted product.

Workup: Quench with saturated

solution (cold). Extract with DCM (

mL). Wash combined organics with brine, dry over
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, and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc gradient). The C5-substituted product

elutes first.

Validation Criteria:

1H NMR: Look for the loss of symmetry if the starting material was symmetric, or specific

shifts in the C4 proton signal (shielding effect of the amine at C5).

LCMS: Mass shift corresponding to -OTf +Morpholine.

Part 5: Medicinal Chemistry Applications[5][6]
Kinase Inhibition (c-Met)
The 1,6-naphthyridine core is a bioisostere of quinoline, often used to tune solubility and

metabolic stability.

Case Study:1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones have been identified as potent c-

Met kinase inhibitors.[5]

Mechanism: The N1 nitrogen often acts as a hydrogen bond acceptor in the hinge region of

the kinase ATP-binding pocket. The planar structure allows for effective

-stacking with the gatekeeper residue.

HIV Integrase Inhibitors
Substituted 1,6-naphthyridines (specifically 8-hydroxy-1,6-naphthyridine-7-carboxamides)

function as chelating scaffolds for the

ions in the HIV integrase active site, blocking viral DNA strand transfer.

SAR Table: Substituent Effects
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Position Substituent Class
Effect on
Potency/Properties

N1 Lone Pair
Critical H-bond acceptor

(Kinase Hinge).

C2 Alkyl/Aryl

Modulates lipophilicity; often

tolerated in solvent-exposed

regions.

C5 Amine/Ether

Key vector for solubilizing

groups (e.g., piperazines).

High synthetic accessibility via

.

C7 Amide/Urea

Common site for

pharmacophore insertion (e.g.,

DFG-out binders).

C8 Hydroxyl/Carbonyl

Can form intramolecular H-

bonds or chelate metals

(Integrase).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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